BE“GHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide: SR 146131 versus
Endogenous Cholecystokinin (CCK)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SR 146131

Cat. No.: B1682613

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic, non-peptide CCK1 receptor
agonist, SR 146131, and endogenous cholecystokinin (CCK), a key gastrointestinal hormone.
The following sections detail their comparative binding affinities, functional potencies, signaling
pathways, and in vivo effects, supported by experimental data.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for SR 146131 and
endogenous CCK, primarily focusing on the sulfated octapeptide form (CCK-8S), which is a
potent endogenous ligand for the CCK1 receptor.

Table 1: Receptor Binding Affinity
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Cell
Compound Receptor . . Radioligand Parameter Value (nM)
Line/Tissue
NIH-3T3 cells
) [125|]_BH_
SR 146131 Human CCK1 expressing ICso 0.56[1]
CCK-8S
hCCK1R
Endogenous
Human CCK1 - - Ki ~0.6-1[2]
CCK-8S
CHO cells ]
) Radiolabeled
SR 146131 Human CCK2 expressing CCK ICso 162[3]
hCCK2R
Table 2: In Vitro Functional Potency
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Compound Assay Cell Line Parameter Value (nM) Efficacy
Full agonist
Intracellular NIH-3T3 cells
) ) (comparable
SR 146131 Calcium expressing ECso 1.38 £ 0.06[1]
to CCK-8S)
Release hCCK1R
[1]
Intracellular HiTSeeker
Endogenous )
Calcium CCKAR Cell ECso 0.417[4] -
CCK-8 _
Release Line
Inositol NIH-3T3 cells Full agonist
SR 146131 Monophosph expressing ECso 18 + 4[1] (like CCK-8S)
ate Formation hCCK1R [1]
Human
Intracellular CHP212 & )
. Partial
SR 146131 Calcium IMR32 - - _
agonist[1]
Release neuroblastom
acells
Human
Inositol CHP212 & )
Partial
SR 146131 Monophosph IMR32 - - )
] agonist[1]
ate Formation  neuroblastom
acells
Table 3: In Vivo Efficacy
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Compound Effect Species Parameter Value
Inhibition of )
SR 146131 ] ) Mice EDso (p.0.) 66 ng/kg[3]
Gastric Emptying
Inhibition of
SR 146131 Gallbladder Mice EDso (p.0.) 2.7 po/kg[3]
Emptying
Reduction of from 0.1
SR 146131 Fasted Rats Dose (p.o.)
Food Intake mg/kg[3]
) 1.4-22.4 ug/kg
Endogenous Retardation of _
] ) Rats Dose (i.p.) (dose-
CCK-8 Gastric Emptying
dependent)[5]
Doses capable of
_ retarding gastric
Endogenous Suppression of ) )
Rats Dose (i.p.) emptying also
CCK-8 Food Intake

suppressed

eating[5]

Il. Sighaling Pathways

Both SR 146131 and endogenous CCK exert their effects primarily through the CCK1 receptor,
a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor initiates downstream

signaling cascades through coupling to Gg/11 and Gs proteins.
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lll. Experimental Protocols

This section outlines the general methodologies used in the experiments cited in this guide.

A. Radioligand Binding Assay

Objective: To determine the binding affinity of a compound to the CCK receptor.
General Protocol:

 Membrane Preparation: Membranes are prepared from cells stably expressing the human
CCK1 or CCK2 receptor (e.g., NIH-3T3 or CHO cells).

 Incubation: A fixed concentration of a radiolabeled ligand (e.g., [*2°1]Bolton-Hunter labeled
CCK-8S) is incubated with the cell membranes in a binding buffer (e.g., 50 mM Tris-HCI, 5
mM MgClz, 1 mM EGTA, 0.1% BSA, pH 7.4).

o Competition: Serial dilutions of the test compound (SR 146131) or a non-labeled standard
(for non-specific binding) are added to compete with the radioligand for receptor binding.

o Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
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Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

Quantification: The radioactivity retained on the filters is quantified using a scintillation
counter.

Data Analysis: The data are analyzed using non-linear regression to determine the ICso
value, which is the concentration of the test compound that inhibits 50% of the specific
binding of the radioligand. The Ki value can be calculated from the ICso.

Prepare Receptor Membranes

:

Incubate Membranes with
Radioligand and Test Compound

:

Separate Bound and
Free Radioligand (Filtration)

:

Quantify Bound Radioligand
(Scintillation Counting)

:

Data Analysis (ICso/Ki)
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Radioligand Binding Assay Workflow

B. Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency of a compound in activating the Gg-coupled
signaling pathway of the CCK1 receptor.

General Protocol:

o Cell Culture: Cells stably expressing the human CCK1 receptor (e.g., NIH-3T3 or CHO cells)
are seeded in a multi-well plate.

e Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM
or Indo-1 AM) that exhibits an increase in fluorescence upon binding to calcium.

o Compound Addition: Various concentrations of the test compound (SR 146131 or CCK-8S)
are added to the wells.

e Fluorescence Measurement: The change in fluorescence intensity is measured over time
using a fluorescence plate reader or a flow cytometer.

» Data Analysis: The peak fluorescence response is determined for each concentration of the
test compound. A dose-response curve is generated, and the ECso value (the concentration
that produces 50% of the maximal response) is calculated.
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IV. Comparative Discussion

Receptor Binding and Selectivity: SR 146131 demonstrates high affinity for the human CCK1
receptor, with an ICso value of 0.56 nM, which is comparable to the binding affinity of the
endogenous ligand CCK-8S (Ki = 0.6-1 nM).[1][2] A key feature of SR 146131 is its high
selectivity for the CCK1 receptor over the CCK2 receptor, with a reported 300-fold selectivity.[1]
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In contrast, endogenous CCK can bind to both CCK1 and CCK2 receptors, although sulfated
forms like CCK-8S have a significantly higher affinity for the CCK1 receptor.[6]

Functional Activity: In vitro functional assays reveal that SR 146131 acts as a full agonist at the
human CCK1 receptor expressed in NIH-3T3 cells, with a potency (ECso = 1.38 nM for calcium
release) similar to that of CCK-8S.[1] However, in human neuroblastoma cell lines that
endogenously express the CCK1 receptor, SR 146131 behaves as a partial agonist.[1] This
cell-type-dependent difference in efficacy is a crucial consideration for its therapeutic
application. Endogenous CCK is a full agonist at the CCK1 receptor.

In Vivo Effects: Both SR 146131 and endogenous CCK exhibit similar physiological effects
mediated by the CCK1 receptor, including the inhibition of gastric emptying and the reduction of
food intake.[3][5][7] SR 146131 is orally active and has been shown to be very potent in vivo.[3]
While direct comparative studies with identical administration routes and experimental
conditions are not extensively detailed in the available literature, the data suggest that SR
146131 is a potent mimetic of endogenous CCK's effects on the gastrointestinal system.

V. Conclusion

SR 146131 is a potent and highly selective non-peptide agonist for the CCK1 receptor, with a
binding affinity and in vitro functional potency comparable to the endogenous ligand CCK-8S.
Its oral bioavailability and potent in vivo effects on gastric motility and satiety make it a valuable
tool for research and a potential therapeutic agent for conditions where CCK1 receptor
activation is desired. The key difference lies in its non-peptide nature, which offers advantages
in terms of oral administration and potentially different pharmacokinetic and pharmacodynamic
profiles compared to the endogenous peptide hormones. Further direct comparative in vivo
studies would be beneficial to fully elucidate the relative potencies and therapeutic windows of
SR 146131 and various forms of endogenous CCK.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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